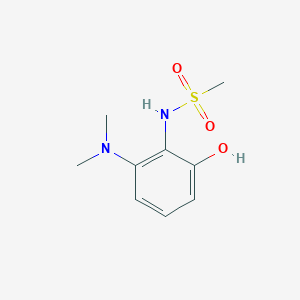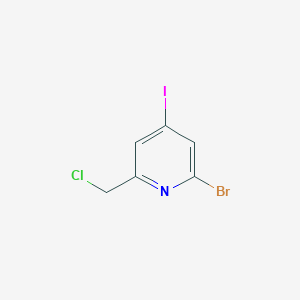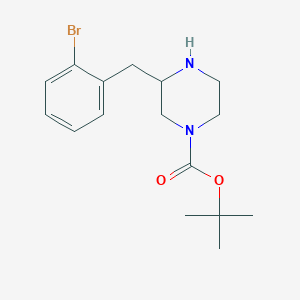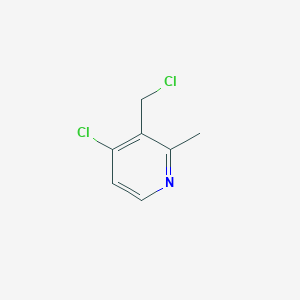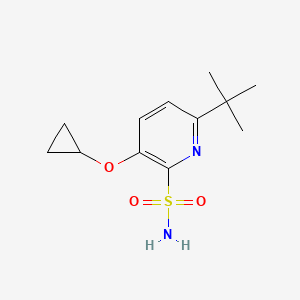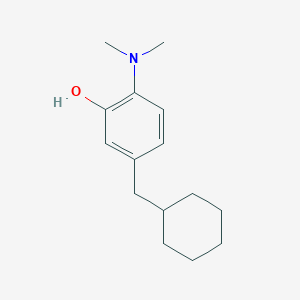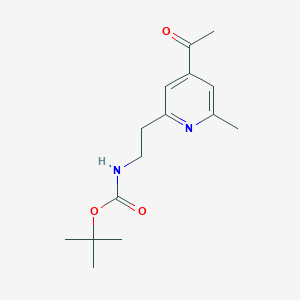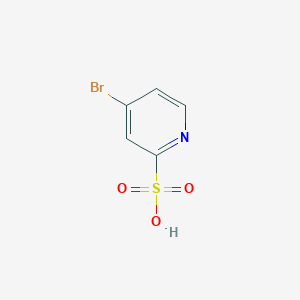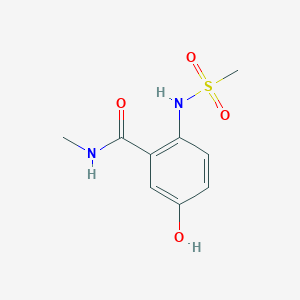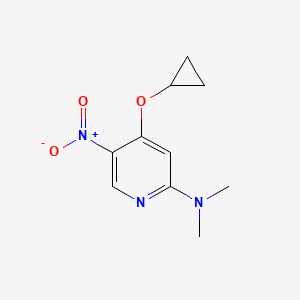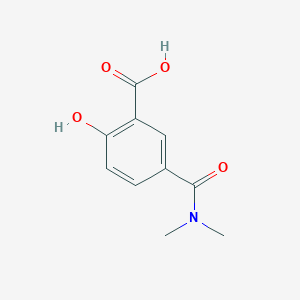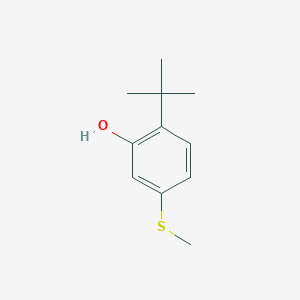
2-Tert-butyl-5-(methylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS It is a substituted phenol, characterized by the presence of a tert-butyl group and a methylsulfanyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(methylsulfanyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One efficient method uses an ionic liquid catalyst, such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), which facilitates the alkylation reaction under mild conditions . The reaction is endothermic, and the positive value of ΔS* and negative value of ΔG* indicate that the process is spontaneous under the given conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through similar alkylation processes, often using heterogeneous catalysts like mesoporous molecular sieves or zeolites to enhance the reaction efficiency and selectivity . These methods are scalable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-5-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methylsulfanyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used as a stabilizer in various industrial applications, including polymers and lubricants.
Wirkmechanismus
The mechanism by which 2-Tert-butyl-5-(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the tert-butyl and methylsulfanyl groups influence the compound’s lipophilicity and steric properties. These interactions can modulate the activity of biological pathways and contribute to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant in lubricant oils and has similar stabilizing properties.
5-tert-Butyl-2-methylphenol: Another substituted phenol with applications in organic synthesis and industrial processes.
Uniqueness
2-Tert-butyl-5-(methylsulfanyl)phenol is unique due to the presence of both tert-butyl and methylsulfanyl groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it valuable for specific applications where other phenolic compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
2-tert-butyl-5-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7,12H,1-4H3 |
InChI-Schlüssel |
HQXGUVSESXYWGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



